3-Chloro-2,4-difluoropyridine
Overview
Description
3-Chloro-2,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2ClF2N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents confer distinct electronic and steric effects, making this compound a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been shown to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-difluoropyridine . For instance, the storage temperature can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-2,4-difluoropyridine are largely influenced by the presence of fluorine atoms. Fluorine atoms are strong electron-withdrawing substituents, which can influence the reactivity of the compound
Cellular Effects
It is known that fluorinated pyridines can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluorinated pyridines can interact with various biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluoropyridine typically involves the selective fluorination and chlorination of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to yield 3,4-difluoropyridine . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient processes. For instance, starting from 2-aminopyridine, the compound can be synthesized through a series of chlorination, diazotization, and Sandmeyer reactions, followed by fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be used.
Coupling Reactions: Palladium catalysts and boron reagents are typical in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated or chlorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Chloro-2,4-difluoropyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of fluorinated drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoropyridine
- 2,4-Difluoropyridine
- 3,5-Dichloropyridine
- 2,3,5-Trichloropyridine
Uniqueness
Compared to similar compounds, 3-Chloro-2,4-difluoropyridine is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This arrangement provides distinct electronic properties, making it particularly useful in selective chemical reactions and the synthesis of specialized compounds .
Properties
IUPAC Name |
3-chloro-2,4-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWGESCEYWGLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634453 | |
Record name | 3-Chloro-2,4-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851179-01-6 | |
Record name | 3-Chloro-2,4-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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